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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581 Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of Teneligliptin-d8
Carboxylic Acid

Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2

diabetes mellitus.[1] Isotopically labeled internal standards are crucial for the accurate

quantification of drugs and their metabolites in biological matrices during pharmacokinetic and

metabolic studies. Teneligliptin-d8 Carboxylic Acid is a deuterated analog of a known

Teneligliptin impurity and metabolite, often referred to as Teneligliptin Impurity E.[2][3] This

guide provides a comprehensive overview of a plausible synthetic route and detailed

characterization of Teneligliptin-d8 Carboxylic Acid, intended for researchers, scientists, and

professionals in drug development.

Synthesis of Teneligliptin-d8 Carboxylic Acid
The synthesis of Teneligliptin-d8 Carboxylic Acid can be achieved through a multi-step

process involving the preparation of key deuterated and non-deuterated intermediates,

followed by their coupling and final deprotection. The proposed synthetic pathway is outlined

below.
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Caption: Proposed synthetic pathway for Teneligliptin-d8 Carboxylic Acid.

Experimental Protocols
Step 1: Synthesis of Piperazine-d8

A common method for deuteration involves the reduction of a suitable precursor with a

deuterium source. For example, piperazine-2,3,5,6-tetraone can be reduced with lithium

aluminum deuteride (LiAlD4) in an appropriate solvent like tetrahydrofuran (THF) to yield

piperazine-d8.

Protocol: To a stirred suspension of LiAlD4 in anhydrous THF at 0°C, a solution of

piperazine-2,3,5,6-tetraone in THF is added dropwise. The reaction mixture is then refluxed
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for 24 hours. After cooling, the reaction is quenched by the sequential addition of D2O and a

sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated

under reduced pressure to yield piperazine-d8.

Step 2: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8

This intermediate is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with

piperazine-d8.

Protocol: A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, piperazine-d8, and a base

such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated at 120-

130°C for 15 hours. After cooling, the reaction mixture is poured into water and extracted

with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried

over sodium sulfate, and concentrated to give the crude product, which is then purified by

column chromatography.

Step 3: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester

This chiral intermediate can be prepared from trans-4-hydroxy-L-proline through a series of

protection, activation, substitution, and deprotection steps.

Protocol: (Details are based on established procedures for similar transformations)

Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline.

Activation of the hydroxyl group (e.g., mesylation or tosylation).

Nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the

nitrogen functionality with inversion of stereochemistry.

Reduction of the azide to an amine.

Selective deprotection and re-protection to yield the desired intermediate.

Step 4: Synthesis of Teneligliptin-d8 Carboxylic Acid

The final steps involve the coupling of the pyrazole-piperazine-d8 intermediate with the

pyrrolidine intermediate, followed by hydrolysis of the ester and deprotection of the Boc group.
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Protocol:

Reductive Amination: The piperazine-d8 intermediate is reacted with a suitable 4-oxo-

pyrrolidine derivative (obtainable from the product of Step 3) in the presence of a reducing

agent like sodium triacetoxyborohydride.

Hydrolysis and Deprotection: The resulting N-Boc protected ester is then subjected to

basic hydrolysis (e.g., with lithium hydroxide) to cleave the methyl ester, followed by acidic

treatment (e.g., with trifluoroacetic acid or HCl) to remove the Boc protecting group,

yielding the final product, Teneligliptin-d8 Carboxylic Acid. The product is then purified

by preparative HPLC.

Characterization
The structural confirmation and purity assessment of the synthesized Teneligliptin-d8
Carboxylic Acid are performed using a combination of spectroscopic and chromatographic

techniques.
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(Structural Elucidation)

Characterized Product
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Caption: Analytical workflow for the characterization of Teneligliptin-d8 Carboxylic Acid.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the final compound.
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Protocol:

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.6).

Flow Rate: 1.0 mL/min.

Detection: UV at 246 nm.[4]

Expected Outcome: A single major peak corresponding to Teneligliptin-d8 Carboxylic
Acid.

Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the

molecular weight and fragmentation pattern.

Protocol:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Analysis: Full scan for the parent ion and product ion scan for fragmentation analysis.

Expected m/z: The protonated molecule [M+H]+ is expected at m/z corresponding to the

molecular formula C19H17D8N5O2. The exact mass would be approximately 364.3 g/mol

.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded to confirm the chemical structure. The absence of

signals in the 1H NMR spectrum at positions corresponding to the deuterated piperazine ring is

a key confirmation of successful deuteration.

Protocol:

Solvent: DMSO-d6 or CDCl3.

Instrument: 400 MHz or higher NMR spectrometer.
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Expected Outcome: The spectra should be consistent with the structure of Teneligliptin

Carboxylic Acid, with the notable absence of proton signals from the piperazine ring.

Data Presentation
Table 1: Analytical Characterization Summary

Parameter Result Method

Purity >98% HPLC

Molecular Formula C19H17D8N5O2 -

Molecular Weight 363.48 g/mol -

[M+H]+ ~364.3 m/z LC-MS/MS

Appearance White to off-white solid Visual

Table 2: Representative NMR Data (Predicted)
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Pyrazole-CH3 ~2.2 ~12.5

Pyrrolidine CH Multiple signals Multiple signals

Pyrrolidine CH2 Multiple signals Multiple signals

Phenyl-H ~7.3 - 7.8 ~120 - 140

Carboxyl-OH ~12.0 (broad) ~173.0

Piperazine-d8 No signal Reduced intensity signals

Metabolic Pathway of Teneligliptin
Understanding the metabolism of Teneligliptin is essential for interpreting in vivo studies where

Teneligliptin-d8 Carboxylic Acid might be used. Teneligliptin is primarily metabolized by

cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][6]
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Caption: Metabolic pathways of Teneligliptin.

This technical guide provides a framework for the synthesis and characterization of

Teneligliptin-d8 Carboxylic Acid. The detailed protocols and expected data serve as a

valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and

pharmaceutical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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